2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-4-(trifluoromethyl)pyridine
Description
2-(4-{[(3-Chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-4-(trifluoromethyl)pyridine is a heterocyclic compound featuring a pyridine core substituted with a trifluoromethyl group at position 4 and a piperidin-1-yl moiety at position 2. The piperidine ring is further functionalized with a (3-chloropyridin-4-yl)oxymethyl group. This structural architecture combines electron-withdrawing groups (Cl, CF₃) and a flexible piperidine linker, which are common in medicinal chemistry for modulating pharmacokinetic properties and target binding .
Properties
IUPAC Name |
2-[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]-4-(trifluoromethyl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClF3N3O/c18-14-10-22-5-2-15(14)25-11-12-3-7-24(8-4-12)16-9-13(1-6-23-16)17(19,20)21/h1-2,5-6,9-10,12H,3-4,7-8,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRNKSRLENIGMCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COC2=C(C=NC=C2)Cl)C3=NC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClF3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
Key Observations :
- Electron-Withdrawing Groups: The target compound’s Cl and CF₃ substituents enhance electrophilicity and metabolic stability compared to methoxy (-OCH₃) or nitro (-NO₂) groups in Q12 and Q13 .
- Piperidine Linker : The piperidine moiety improves solubility and conformational flexibility, similar to derivatives in and .
- Aromatic Systems : The dual pyridine rings may enhance π-π stacking interactions, akin to pyrimidine derivatives in and .
Physicochemical Properties
- Solubility : Piperidine and pyridine nitrogen atoms may improve aqueous solubility via hydrogen bonding, as seen in .
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